

tert-Butyl 2-hydroxy-2-methylpropylcarbamate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-hydroxy-2-methylpropylcarbamate*

Cat. No.: B069740

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, and expected spectral data for **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

tert-Butyl 2-hydroxy-2-methylpropylcarbamate is a carbamate derivative that serves as a useful building block in organic synthesis. Its chemical structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis and the development of complex organic molecules.

Quantitative Data Summary

The key physicochemical properties of **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO ₃	--INVALID-LINK--[1]
Molecular Weight	189.25 g/mol	--INVALID-LINK--[1]
CAS Number	183059-24-7	--INVALID-LINK--[1]
Physical Form	Liquid	--INVALID-LINK--[2]
Purity	≥98%	--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)	58.56 Å ²	--INVALID-LINK--[1]
LogP (calculated)	1.282	--INVALID-LINK--[1]
Hydrogen Bond Donors	2	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	3	--INVALID-LINK--[1]
Rotatable Bonds	2	--INVALID-LINK--[1]
Storage Temperature	Room Temperature	--INVALID-LINK--[1]

Experimental Protocols

While a specific, published experimental protocol for the synthesis of **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** is not readily available, a reliable synthetic route can be derived from standard procedures for the Boc-protection of amino alcohols. The following protocol is based on the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc₂O), a common and efficient method for introducing the Boc protecting group.

Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate

This procedure details the N-protection of 1-amino-2-methyl-2-propanol.

Materials:

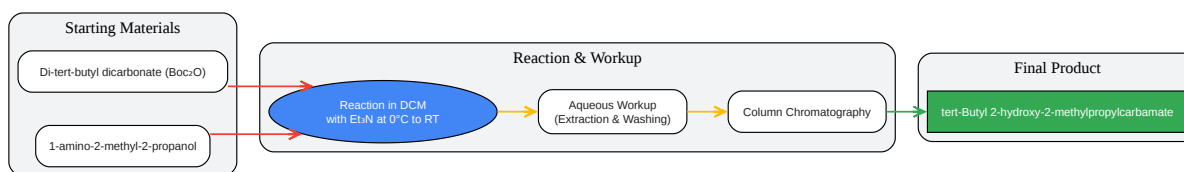
- 1-amino-2-methyl-2-propanol

- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (1.0 equivalent) in anhydrous dichloromethane. The concentration should be approximately 0.1-0.5 M.
- Cool the solution to 0 °C using an ice bath.
- To the stirred solution, add triethylamine or DIPEA (1.1 equivalents).
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with saturated aqueous NaHCO_3 solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**.

Spectral Data Analysis

While a complete set of experimentally-derived spectra for **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

- A singlet integrating to 9 protons around δ 1.45 ppm, corresponding to the tert-butyl group.

- A singlet for the hydroxyl proton, which may be broad and its chemical shift will be concentration-dependent.
- A singlet integrating to 6 protons for the two methyl groups at the 2-position.
- A doublet for the methylene protons adjacent to the carbamate nitrogen.
- A broad signal for the N-H proton of the carbamate.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display signals for each of the unique carbon atoms:

- A signal around δ 28.5 ppm for the three equivalent methyl carbons of the tert-butyl group.
- A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.
- A signal for the quaternary carbon bearing the hydroxyl and two methyl groups.
- A signal for the methylene carbon adjacent to the carbamate nitrogen.
- A signal for the two equivalent methyl carbons at the 2-position.
- A signal for the carbonyl carbon of the carbamate group around δ 156 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

- A broad O-H stretching band in the region of 3500-3200 cm^{-1} , characteristic of the hydroxyl group.
- An N-H stretching band around 3300 cm^{-1} .
- C-H stretching bands just below 3000 cm^{-1} .
- A strong C=O stretching band for the carbamate carbonyl group, expected around 1680-1700 cm^{-1} .

- C-O stretching bands in the fingerprint region.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to show a protonated molecular ion $[M+H]^+$ at m/z 190.14. Fragmentation may involve the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

Safety and Handling

As with any chemical, **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[1]

Applications in Research and Development

tert-Butyl 2-hydroxy-2-methylpropylcarbamate is primarily used as a synthetic intermediate. The Boc-protected amine allows for selective reactions at other functional groups within a molecule. The hydroxyl group can be further functionalized, for example, through oxidation, esterification, or etherification, making this compound a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The Boc group can be readily removed under acidic conditions, deprotecting the amine for subsequent reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl carbamate(4248-19-5) ¹³C NMR spectrum [chemicalbook.com]
- 2. tert-Butyl hydroxy(methyl)carbamate | 19689-97-5 | UAA68997 [biosynth.com]
- To cite this document: BenchChem. [tert-Butyl 2-hydroxy-2-methylpropylcarbamate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b069740#tert-butyl-2-hydroxy-2-methylpropylcarbamate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com